molecular formula C10H13F3Si B1600408 Silane, trimethyl[4-(trifluoromethyl)phenyl]- CAS No. 312-75-4

Silane, trimethyl[4-(trifluoromethyl)phenyl]-

Cat. No.: B1600408
CAS No.: 312-75-4
M. Wt: 218.29 g/mol
InChI Key: IEFGJDFUBXVNJI-UHFFFAOYSA-N
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Description

Silane, trimethyl[4-(trifluoromethyl)phenyl]-, also known as trimethyl[4-(trifluoromethyl)phenyl]silane, is an organosilicon compound with the molecular formula C10H13F3Si. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, trimethyl[4-(trifluoromethyl)phenyl]-, typically involves the reaction of trimethylsilyl chloride with 4-(trifluoromethyl)phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of silane, trimethyl[4-(trifluoromethyl)phenyl]-, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield of the product. The purification of the compound is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[4-(trifluoromethyl)phenyl]-, undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted silanes.

    Oxidation: Products include silanols and siloxanes.

    Reduction: Products include different silanes depending on the reducing agent used.

Scientific Research Applications

Silane, trimethyl[4-(trifluoromethyl)phenyl]-, finds applications in various fields of scientific research:

    Biology: The compound is used in the modification of biomolecules to study their interactions and functions.

    Medicine: It is explored for its potential use in drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(trifluoromethyl)silane:

    Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry.

    Trifluoromethylsilane: A compound with the formula CH3SiF3, used in various chemical reactions.

Uniqueness

Silane, trimethyl[4-(trifluoromethyl)phenyl]-, is unique due to the presence of both a trifluoromethyl group and a phenyl ring, which imparts distinct chemical properties. This combination allows for versatile applications in organic synthesis and industrial processes, making it a valuable compound in various fields.

Properties

IUPAC Name

trimethyl-[4-(trifluoromethyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3Si/c1-14(2,3)9-6-4-8(5-7-9)10(11,12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFGJDFUBXVNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450919
Record name Silane, trimethyl[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-75-4
Record name Silane, trimethyl[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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